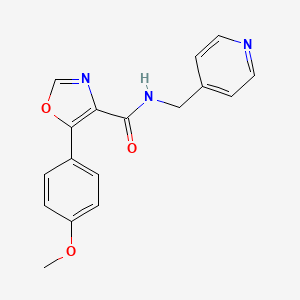![molecular formula C11H17N7OS B2388727 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide CAS No. 1001559-41-6](/img/structure/B2388727.png)
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide is a compound belonging to the class of organosulfur compounds. This compound combines multiple heterocyclic structures, including pyrazole and triazole rings, which are integral in conferring distinct chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide typically involves the formation of the thioether linkage followed by hydrazide functionalization. One general synthetic route includes:
Preparation of the pyrazole and triazole intermediates.
Formation of the thioether bond by reacting these intermediates with a suitable thiol.
Introduction of the hydrazide group through reaction with acyl hydrazine under controlled conditions.
Industrial Production Methods
Industrial production can be scaled up through continuous flow synthesis methods that allow for precise control of reaction parameters. Optimized conditions such as temperature, pressure, and solvent choice are essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily affecting the sulfur or nitrogen-containing groups.
Reduction: : Reduction reactions can modify the triazole or pyrazole rings, potentially opening or reducing these structures under specific conditions.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halides, alkylating agents, in the presence of suitable catalysts.
Major Products
Oxidized or reduced derivatives of the compound.
Substituted derivatives depending on the reagent and conditions used.
Applications De Recherche Scientifique
Chemistry: : Utilized in the synthesis of other heterocyclic compounds and as a precursor in organic synthesis.
Biology: : Investigated for its potential as an antimicrobial agent due to the activity of pyrazole and triazole moieties.
Medicine: : Explored for its potential use as an anti-cancer or anti-inflammatory agent due to its structural resemblance to known bioactive molecules.
Industry: : Used in the formulation of specialized coatings, polymers, and agricultural chemicals.
Mécanisme D'action
The mechanism of action largely depends on the specific biological or chemical context in which the compound is used. Generally, the compound's activity may involve:
Molecular targets: : Enzymes or receptors in biological systems.
Pathways: : Modulation of signaling pathways critical in processes like inflammation or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: : Known for their antifungal and anti-inflammatory properties.
Pyrazole derivatives: : Used in various pharmaceutical applications for their anti-inflammatory and analgesic effects.
Thioether-containing compounds: : Utilized for their potential antimicrobial activities.
Uniqueness: : The combination of the pyrazole and triazole rings with the thioacetohydrazide moiety offers unique chemical properties and biological activities not commonly found in simpler analogs.
By bringing together these multiple functionalities, 2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide stands out as a versatile and potentially valuable compound in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
2-[[5-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N7OS/c1-4-18-10(8-5-7(2)17(3)16-8)14-15-11(18)20-6-9(19)13-12/h5H,4,6,12H2,1-3H3,(H,13,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTOQHIXHCAPHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN)C2=NN(C(=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N7OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)





![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)
![N-[(5-cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2388662.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2388664.png)



